molecular formula C15H20N2O3 B363192 2H,3H-benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone CAS No. 21867-88-9

2H,3H-benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone

Cat. No. B363192
CAS RN: 21867-88-9
M. Wt: 276.33g/mol
InChI Key: DCGYESKXJMGUGW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Physical And Chemical Properties Analysis

This includes the study of properties such as solubility, melting point, boiling point, density, refractive index, optical rotation, and spectral data (IR, UV-Vis, NMR, MS). These properties can help in the identification and characterization of the compound .

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to its interaction with a biological system. This could involve binding to a specific receptor, inhibiting an enzyme, or modulating a biological pathway .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-(4-ethylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-16-7-9-17(10-8-16)15(18)14-11-19-12-5-3-4-6-13(12)20-14/h3-6,14H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGYESKXJMGUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723668
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2H,3H-benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone

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